2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide
Description
This compound is a quinazolinone-based acetamide derivative featuring a pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl substituent on the nitrogen atom. The tetrahydro-2H-pyran (THP) moiety in the substituent introduces a cyclic ether group, which may enhance metabolic stability and solubility compared to simpler alkyl or aryl groups .
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-19(13-25-14-23-18-6-2-1-5-17(18)21(25)27)24-20(15-7-10-28-11-8-15)16-4-3-9-22-12-16/h1-6,9,12,14-15,20H,7-8,10-11,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVNAMUECHLHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of 4-oxoquinazoline
React anthranilic acid with formamide at elevated temperatures to yield the 4-oxoquinazoline core.
Conditions: Heating at 160-180°C for several hours.
Attachment of Pyridine Ring
React the 4-oxoquinazoline with a pyridine derivative through nucleophilic substitution.
Conditions: Utilize a strong base like potassium carbonate in a solvent such as dimethylformamide (DMF), with temperatures around 100°C.
Incorporation of Tetrahydropyran Group
Form a tetrahydropyran ring by intramolecular cyclization, often using a Lewis acid catalyst such as BF3·Et2O.
Conditions: Room temperature to slightly elevated temperatures.
Industrial Production Methods: : The industrial synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide follows similar principles, often scaled up using continuous flow reactors to ensure efficient heat management and reaction kinetics. Optimization of solvent systems and catalyst loadings are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions at the tetrahydropyran ring, often leading to the formation of oxo derivatives.
Reduction: : Hydrogenation can reduce the pyridine ring to a piperidine, altering the compound's electronic properties.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the pyridine and quinazoline rings, allowing for functionalization.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic media.
Reduction: : Hydrogen gas with a palladium on carbon (Pd/C) catalyst under pressure.
Substitution: : Halogenation using reagents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products:
Scientific Research Applications
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide has wide-ranging applications:
Chemistry: : As a building block for synthesizing complex organic molecules and potential ligands in coordination chemistry.
Biology: : Investigated for its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: : Potential therapeutic agent targeting specific molecular pathways involved in disease states.
Industry: : Used in material science for developing advanced materials with unique electronic or structural properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The quinazoline core is known to inhibit kinase activity, disrupting cellular signaling pathways crucial for cancer cell proliferation. The pyridine and tetrahydropyran rings enhance binding affinity and specificity to these targets, improving the compound's efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, synthesis yields, physical properties, and biological activities:
Key Observations:
Synthetic Feasibility: Pyridine-containing substituents (e.g., pyridin-3-ylmethyl) generally yield higher synthetic efficiency (80% yield) compared to thiazole derivatives (32%) .
Physical Properties: Melting points for quinazolinone acetamides range widely (215–328°C), influenced by substituent polarity. The THP group’s lipophilic nature may lower the melting point relative to hydroxylated analogs (e.g., 242–244°C for 4d) .
Antimicrobial: Phenyl-substituted analogs are potent InhA inhibitors for tuberculosis , while 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives are being evaluated for MIC against Mycobacterium tuberculosis . Anti-inflammatory: Hybrid pharmacophores combining thioalkylamide and pyrimidine groups show COX-2 selectivity (IC50 = 116.73 mmol/kg) . The target compound’s THP group may similarly modulate COX-2 affinity.
Structural and Pharmacokinetic Implications
Substituent Effects: Pyridine vs. THP Group: The tetrahydro-2H-pyran moiety increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. This contrasts with hydroxylated phenyl analogs (e.g., 4d, 4e), which prioritize solubility .
Bioisosteric Replacements : Styryl groups (e.g., in 11r, 11s) serve as bioisosteres for planar aromatic systems, enhancing DNA intercalation or kinase inhibition . The target compound’s THP group lacks planarity but may stabilize protein-ligand interactions via its oxygen atom.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
